2,3,4-Trimethoxy-6-methylbenzaldehyde

説明

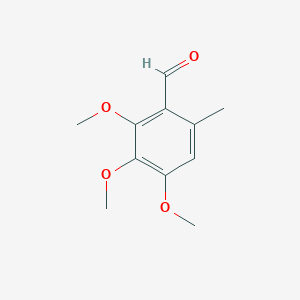

Chemical Identity: 2,3,4-Trimethoxy-6-methylbenzaldehyde is a substituted benzaldehyde derivative with three methoxy groups at positions 2, 3, and 4, and a methyl group at position 6. Its molecular formula is reported inconsistently across sources: C₁₁H₁₄O₄ (calculated based on structural analysis) , though one source erroneously lists it as C₂₅H₃₀N₂O₇ , likely due to a data entry error.

Applications:

This compound is utilized as a pharmaceutical intermediate, particularly in synthesizing chiral compounds and specialty chemicals . Its structural complexity makes it valuable for drug discovery and organic synthesis.

特性

IUPAC Name |

2,3,4-trimethoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDNFMOQYYDECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176913 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22383-85-3 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

2,3,4-Trimethoxy-6-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the methylation of 2,3,4-trihydroxy-6-methylbenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters .

化学反応の分析

Types of Reactions

2,3,4-Trimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2,3,4-Trimethoxy-6-methylbenzoic acid.

Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

2,3,4-Trimethoxy-6-methylbenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly noted for:

- Preparation of Pyrroloindole Derivatives: These derivatives have shown potential antitumor activity .

- Synthesis of Oxygenated Ortho-Methylbenzaldehydes: This involves aryne [2+2] cycloaddition reactions leading to high-yield products .

Research into the biological properties of this compound has revealed:

- Antibacterial and Antifungal Properties: While the compound itself may not have been extensively studied for these activities, derivatives have shown moderate antibacterial effects .

- Potential as a Drug Precursor: Ongoing investigations focus on its use in developing new pharmaceutical agents targeting various diseases .

Analytical Chemistry

The compound is utilized in analytical methods:

- High-Performance Liquid Chromatography (HPLC): It can be effectively separated using reverse phase HPLC techniques for purity analysis and preparative separation .

Case Studies

-

Antitumor Activity Study:

A study demonstrated that pyrroloindole derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . -

Antibacterial Activity Investigation:

Research on derivatives revealed that certain modifications of this compound led to enhanced antibacterial properties against Gram-positive bacteria. This suggests potential for developing new antibiotics .

作用機序

The mechanism of action of 2,3,4-Trimethoxy-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features of 2,3,4-Trimethoxy-6-methylbenzaldehyde with related benzaldehyde derivatives:

Key Observations :

- Substituent Effects: The methyl group at position 6 in this compound increases steric hindrance and lipophilicity compared to non-methylated analogs like 2,3,4-Trimethoxybenzaldehyde .

- Electronic Properties : Methoxy groups in the 2,3,4-positions create an electron-rich aromatic ring, enhancing reactivity toward electrophilic substitution compared to 3,4,5-substituted analogs .

Physicochemical Properties

Notes:

- Data gaps for this compound highlight the need for further experimental characterization.

- The methyl group in this compound likely reduces solubility in polar solvents compared to 3,4,5-Trimethoxybenzaldehyde .

生物活性

2,3,4-Trimethoxy-6-methylbenzaldehyde (C11H14O4) is an organic compound characterized by three methoxy groups and a methyl group attached to a benzene ring. This structural arrangement influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and agriculture.

The compound has been studied for its potential biological activities, particularly in the synthesis of derivatives that exhibit significant antibacterial and antifungal properties. Its unique structure allows it to serve as a precursor in the development of various biologically active compounds.

Antibacterial Activity

Research indicates that derivatives of this compound show moderate antibacterial activity. A notable study synthesized a Schiff base from this compound, which demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 9.6 |

| Pseudomonas aeruginosa | 8.1 |

| Salmonella typhi | 3.5 |

| Staphylococcus aureus | 6.2 |

These results suggest that the compound may have potential applications in developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has been incorporated into fungicidal compositions. These formulations have shown improved efficacy in controlling plant diseases, indicating its potential utility in agricultural applications .

Synthesis and Characterization

The synthesis of this compound typically involves the methylation of 2,3,4-trihydroxy-6-methylbenzaldehyde using reagents like methyl iodide in the presence of potassium carbonate under reflux conditions. The resulting compound has been characterized through various analytical techniques including NMR and IR spectroscopy .

Research Applications

- Medicinal Chemistry : The compound is being explored as a scaffold for developing new drugs due to its ability to form derivatives with enhanced biological activities.

- Agricultural Chemistry : As part of fungicidal compositions, it contributes to managing plant diseases effectively while minimizing environmental impact .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | Lacks the methyl group at the 6-position | Limited antibacterial activity |

| 2,4,5-Trimethoxybenzaldehyde | Methoxy groups at different positions | Variable activity |

| 3,4,5-Trimethoxybenzaldehyde | Different positional isomer | Variable activity |

The presence of the methyl group at the 6-position enhances its steric and electronic properties compared to other trimethoxybenzaldehyde derivatives .

Q & A

Q. What are the established synthetic routes for 2,3,4-Trimethoxy-6-methylbenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using substituted benzaldehydes. For example, refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in absolute ethanol under controlled temperature (60–80°C) can yield the target compound . Optimization may include:

- Varying molar ratios of reactants (e.g., 1:1 to 1:1.2).

- Adjusting reflux duration (4–8 hours) to minimize side products.

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to identify methoxy (-OCH₃), methyl (-CH₃), and aldehyde (-CHO) groups. For instance, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- X-ray Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Ensure crystal quality by slow evaporation of a saturated solution in dichloromethane/hexane .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1052 for C₁₁H₁₄O₄).

Q. How can researchers evaluate the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Reproducibility : Replicate synthesis and bioassays under standardized conditions (e.g., ISO 17025 guidelines).

- Statistical Analysis : Apply multivariate methods (PCA, ANOVA) to identify outliers or confounding variables in bioactivity datasets .

Q. What computational strategies can predict the reactivity or binding interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group reactivity) .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for drug discovery?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., aldehyde, methoxy groups) using MOE or Discovery Studio.

- In Vivo Validation : Prioritize lead compounds for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。